molecular formula C9H12BrN3O B3093798 3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide CAS No. 1249252-41-2

3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide

Cat. No.: B3093798
CAS No.: 1249252-41-2
M. Wt: 258.12 g/mol
InChI Key: SFTFSFVTLLGDKJ-UHFFFAOYSA-N
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Description

The compound contains a 1H-pyrazol-1-yl group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a bromine atom, which could potentially make it reactive.


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrazole derivatives are typically solid and highly soluble in water and other polar solvents .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, including compounds like 3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide, are known for their significant role in medicinal chemistry. These compounds are often utilized as pharmacophores, a part of a molecule responsible for its biological activity, due to their wide range of biological activities. The pyrazole moiety is a common template in both combinatorial and medicinal chemistry, used extensively as synthons in organic synthesis. Pyrazole derivatives exhibit diverse biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors has underscored the importance of these heterocycles in medicinal research. The synthesis of pyrazole appended heterocyclic skeletons often involves condensation followed by cyclization, using reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods have successfully produced heterocyclic appended pyrazoles under various conditions, including simple reaction conditions and microwave irradiation, providing valuable strategies for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Pyrazolines in Therapeutics

Pyrazolines, closely related to pyrazoles, are important nitrogen-containing five-membered ring heterocyclic compounds with a wide array of therapeutic applications. The therapeutic patent literature from 2000 to 2011 highlights the applications of pyrazolines and their derivatives across various activities. These compounds have been noted for their antimicrobial (including antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, anticancer, and other pharmacological effects. The versatility of pyrazoline derivatives in pharmaceutical applications underscores the ongoing interest in this class of compounds for drug development. Their role as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral agents, and more, showcases the broad spectrum of their potential therapeutic applications. The continued synthesis and patenting of new pyrazoline derivatives indicate the fertile ground for research in this area, with much yet to be explored and understood (Shaaban, Mayhoub, & Farag, 2012).

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-7-5-11-13(6-7)4-3-9(14)12-8-1-2-8/h5-6,8H,1-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTFSFVTLLGDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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